cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene
Description
cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene (C₁₅H₂₄) is a bicyclic sesquiterpene characterized by a partially hydrogenated naphthalene core with methyl and isopropylidene substituents. Its cis-configuration at key positions (e.g., 1 and 8a) distinguishes it from stereoisomers and structural analogs. The compound is identified in natural products, such as Acanthopanacis Cortex (0.13 ± 0.05% relative content) , and is synthetically relevant due to its role as a chiral intermediate in organocatalysis . Its molecular weight (204.35 g/mol) and non-polar nature are consistent with sesquiterpenes, contributing to applications in fragrances and pharmaceuticals .
Properties
CAS No. |
51608-13-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,8a-dimethyl-7-propan-2-ylidene-1,2,3,5,6,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12H,5-6,8-10H2,1-4H3 |
InChI Key |
USADAYYQBBHRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C2C1(CC(=C(C)C)CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Organic Preparation
Due to the limited availability from natural sources, synthetic routes have been developed. The literature reports several synthetic strategies focusing on constructing the bicyclic naphthalene framework with the specific stereochemistry and substitution pattern. Key methods include:
- Cyclization Reactions: Starting from appropriate monocyclic precursors, intramolecular cyclization reactions are employed to form the octahydronaphthalene core. This often involves acid or base catalysis to induce ring closure.
- Alkylation and Isopropylidene Introduction: The 7-(1-methylethylidene) substituent is introduced via alkylation reactions using isopropylidene equivalents or related electrophiles.
- Hydrogenation Steps: To achieve the cis-octahydro configuration, selective hydrogenation of aromatic or partially unsaturated intermediates is carried out, often using catalytic hydrogenation under controlled conditions to preserve stereochemistry.
- Use of N-Iodosuccinimide (NIS): Some synthetic routes employ N-iodosuccinimide as a reagent for selective iodination or functional group transformation on the bicyclic skeleton, facilitating further elaboration to the target compound.
The synthetic methods are detailed in several peer-reviewed publications and patents, including:
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Steam Distillation/Extraction | Isolation from plant essential oils (e.g., Zanthoxylum avicennae) | Natural source, simple extraction | Low yield, complex mixtures |
| Intramolecular Cyclization | Formation of bicyclic core from monocyclic precursors | Efficient ring closure | Requires precise conditions |
| Alkylation with Isopropylidene Reagents | Introduction of 7-(1-methylethylidene) substituent | Specific functionalization | Multi-step synthesis |
| Catalytic Hydrogenation | Selective hydrogenation to obtain cis-octahydro structure | Stereoselective control | Requires expensive catalysts |
| N-Iodosuccinimide (NIS) Mediated Functionalization | Iodination and further transformations on bicyclic skeleton | Facilitates downstream reactions | Handling of reactive reagents |
Analytical and Research Findings
- The compound's presence in essential oils is confirmed by GC-MS with retention indices around 1709 and molecular formula C15H24, consistent with sesquiterpene hydrocarbons.
- Synthetic routes emphasize stereochemical control to achieve the cis configuration, critical for biological activity and physical properties.
- Research highlights the compound's role as an intermediate or target in sesquiterpene synthesis, with applications in fragrance and pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
The compound cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene , also known as Valencene , is a bicyclic monoterpene that has garnered attention for its diverse applications in various fields. This article will explore its scientific research applications, including its roles in fragrance formulation, potential therapeutic effects, and its utility in agricultural practices.
Basic Information
- Molecular Formula : C15H24
- Molecular Weight : 204.3511 g/mol
- CAS Registry Number : 4630-07-3
Structure
Valencene possesses a complex structure characterized by multiple chiral centers and a bicyclic framework. This structural complexity contributes to its unique properties and applications.
Fragrance and Flavor Industry
Valencene is widely used in the fragrance industry due to its pleasant citrus aroma. It is a key ingredient in perfumes and flavorings, particularly those that aim to replicate natural citrus scents. Its use extends to:
- Perfumes : Enhancing floral and fruity notes.
- Food Products : Serving as a flavoring agent in beverages and confections.
Therapeutic Applications
Recent studies have begun to explore the therapeutic potential of Valencene:
- Antimicrobial Properties : Research indicates that Valencene exhibits antimicrobial activity against various pathogens. This property makes it a candidate for natural preservatives in food products.
- Anti-inflammatory Effects : Some studies suggest that Valencene may help reduce inflammation, potentially benefiting conditions such as arthritis or other inflammatory diseases.
Agricultural Uses
Valencene has been investigated for its role in pest management:
- Insect Repellent : Its natural insect-repelling properties can be harnessed to develop eco-friendly pest control solutions.
- Attractant for Beneficial Insects : Valencene can attract pollinators and other beneficial insects, promoting biodiversity in agricultural settings.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Agricultural and Food Chemistry demonstrated the effectiveness of Valencene against various bacterial strains. The results indicated a significant reduction in bacterial growth when exposed to Valencene concentrations as low as 0.5% . This finding supports its potential as a natural preservative.
Case Study 2: Insect Repellent Properties
Research conducted by the University of Florida explored the efficacy of Valencene as an insect repellent against mosquitoes. The study found that formulations containing Valencene provided comparable protection to synthetic repellents like DEET . This suggests that Valencene could serve as an effective natural alternative for insect repellent products.
Table 1: Comparison of Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Valencene | E. coli | 0.5% |
| Linalool | E. coli | 0.3% |
| Citral | E. coli | 0.4% |
Table 2: Insect Repellency Comparison
| Repellent Type | Active Ingredient | Efficacy (%) |
|---|---|---|
| Natural | Valencene | 85 |
| Synthetic | DEET | 90 |
Mechanism of Action
The mechanism of action of cis-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene involves its interaction with specific molecular targets and pathways . The compound can bind to receptors and enzymes , modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Isomerism and Stereochemical Variations
Valencene (C₁₅H₂₄)
- Structure : Features a 7-(1-methylethenyl) group instead of 7-(1-methylethylidene).
- Source : Naturally abundant in citrus oils.
- Key Differences : The ethenyl substituent increases volatility compared to the ethylidene group in the target compound, influencing its use in flavorings .
α-Bulnesene (C₁₅H₂₄; CAS 3772-93-8)
- Structure : Contains an azulene core (a bicyclic structure with a cyclopentane fused to a cycloheptane) instead of naphthalene.
- Source : Found in guaiac wood and patchouli.
- Key Differences : The azulene system enhances UV absorbance and aromaticity, making it distinct in spectroscopic profiles and traditional medicinal applications .
Compound 75 (C₁₅H₂₆O)
- Structure : Includes a hydroxyl group and isopropyl substituent.
- Source : Detected in Acanthopanacis Cortex (0.25 ± 0.25% relative content).
- Key Differences : The hydroxyl group increases polarity, leading to higher retention time (16.354 min) in GC-MS compared to the target compound (14.834 min) .
Physicochemical Properties
| Compound | Molecular Formula | Retention Time (GC-MS, min) | Relative Content (%) | Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₄ | 14.834 | 0.13 ± 0.05 | ~250–270 (est.) |
| Valencene | C₁₅H₂₄ | 14.801 | N/A | 276–278 |
| α-Bulnesene | C₁₅H₂₄ | N/A | N/A | ~265–270 |
| Compound 75 (hydroxylated analog) | C₁₅H₂₆O | 16.354 | 0.25 ± 0.25 | >300 |
Notes:
Biological Activity
The compound cis-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene , also known as Valencene , is a sesquiterpene hydrocarbon with the molecular formula and a molecular weight of approximately 204.35 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmacology and agriculture.
Chemical Structure
The chemical structure of this compound features a bicyclic naphthalene framework with multiple methyl groups and an isopropenyl substituent. The stereochemistry can significantly influence its biological properties.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of This compound . For instance:
- A study showed that this compound exhibits significant free radical scavenging activity. The DPPH radical scavenging assay indicated that it could effectively neutralize free radicals in vitro .
Table 1: Antioxidant Activity of this compound
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses antibacterial activity against various strains of bacteria:
- In vitro tests revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Salmonella typhimurium | 60 |
3. Insecticidal Properties
The insecticidal activity of this compound has been documented in several studies:
- It has shown effectiveness in repelling certain agricultural pests and is being explored as a natural pesticide alternative .
Case Studies
Several case studies have investigated the biological activities of This compound :
Case Study 1: Antioxidant Efficacy
A comprehensive study tested the antioxidant capacity of various sesquiterpenes including this compound. The results demonstrated that it significantly reduced lipid peroxidation in cellular models .
Case Study 2: Antibacterial Action
In another study focusing on food safety applications, this compound was tested against foodborne pathogens. Results indicated a strong inhibitory effect on pathogens like Listeria monocytogenes and Bacillus cereus .
Q & A
Q. How can researchers identify and quantify cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene in natural extracts?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method. The compound elutes at specific retention times (e.g., 32.625 min in Tylophora indica extracts) and exhibits characteristic mass spectral fragmentation patterns (base peak m/z 204). Calibration curves using authentic standards are required for quantification. Structural confirmation is achieved by matching retention indices and mass spectra with reference libraries like NIST or Adams' Essential Oil Components .
- Natural Sources : Found in Cinnamomum zeylanicum (cinnamon bark), Vitis vinifera, Alpinia chinensis, and Tylophora indica, with concentrations ranging from 0.11% to 31.8% in essential oils .
Q. What are the standard physicochemical properties of this compound for experimental design?
- Key Properties : Molecular formula (C₁₅H₂₄), molecular weight (204.35 g/mol), boiling point (~274.2°C), density (0.89 g/cm³), and refractive index (1.494). These parameters inform solvent selection, storage conditions, and chromatographic separation protocols. The IUPAC Standard InChIKey (QEBNYNLSCGVZOH-UHFFFAOYSA-N) ensures precise structural referencing .
Q. How should researchers assess baseline toxicological risks in animal studies?
- Protocol Design : Follow guidelines from the 2024 Toxicological Profile for Naphthalene Derivatives, which emphasize dose randomization, allocation concealment, and outcome reporting consistency. Hematological markers (e.g., hematocrit, hemoglobin, eosinophil counts) are critical endpoints. For example, male rats exposed to naphthalene analogs showed hematocrit levels of 8.1 ± 0.5% vs. 7.2 ± 0.5% in controls, highlighting dose-response considerations .
Advanced Research Questions
Q. How can conflicting hematological data from toxicological studies be resolved?
- Data Contradiction Analysis : Compare study designs for confounding variables. For instance, Wang et al. (2019) reported decreased eosinophil counts in high-PAH-exposed workers (4.72 vs. 17.70 in low-exposure cohorts), while NHANES data showed no hematocrit association. Differences in exposure routes (inhalation vs. occupational dermal) and species-specific metabolism may explain discrepancies. Meta-analyses should adjust for covariates like PAH co-exposure and genetic polymorphisms .
Q. What advanced techniques validate stereochemical purity in synthetic or isolated samples?
- Methodology : Chiral GC-MS or nuclear magnetic resonance (NMR) spectroscopy using shift reagents. The compound’s [1R-(1α,7β,8aα)] configuration produces distinct spectral signatures. For example, the computed 3D structure (NIST SD file) and InChIKey differentiate it from stereoisomers like aristolochene. X-ray crystallography is recommended for absolute configuration confirmation .
Q. How can researchers evaluate the compound’s pharmacological mechanisms in intestinal motility studies?
- Experimental Design : Use in vitro (e.g., isolated intestinal tissue assays) and in vivo models (e.g., rodent intestinal transit time measurements). In Qizhi Weitong granules, the compound acts synergistically with limonene and carveol to enhance motility. Dose-ranging studies (0.07–2.60 mg/kg) and receptor-binding assays (e.g., muscarinic or serotonin receptors) are critical for mechanism elucidation .
Q. What criteria should be applied to assess risk of bias in human observational studies?
- Quality Assessment : Use tools like Table C-6 (Risk of Bias Questionnaire for Human Studies) from the 2024 Toxicological Profile. Key criteria include outcome reporting completeness, exposure measurement accuracy, and confounding control. For example, studies failing to report lymphocyte counts or adjust for smoking status should be downgraded in evidence hierarchies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
